molecular formula C9H13NO B1583272 3-(2-Oxocyclohexyl)propanenitrile CAS No. 4594-78-9

3-(2-Oxocyclohexyl)propanenitrile

Cat. No.: B1583272
CAS No.: 4594-78-9
M. Wt: 151.21 g/mol
InChI Key: SPTVCXKSSRBTMN-UHFFFAOYSA-N
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Description

3-(2-Oxocyclohexyl)propanenitrile (CAS: Not explicitly provided; molecular formula: C₉H₁₃NO) is a nitrile-containing organic compound featuring a cyclohexanone-derived substituent. It is synthesized via cyanoethylation of cyclohexanone with acrylonitrile, catalyzed by cyclohexylamine, achieving a high yield of 92% . This compound serves as a key intermediate in organic synthesis, particularly in constructing tetracyclic carbon skeletons relevant to natural products like cycloaurenones . Its reactivity is attributed to the electron-withdrawing nitrile group and the ketone functionality, enabling participation in reactions such as Baeyer-Villiger rearrangements .

Preparation Methods

Cyanoethylation of Cyclohexanone with Acrylonitrile

Overview:
The most efficient and commonly reported preparation method involves the cyanoethylation of cyclohexanone using acrylonitrile in the presence of a catalytic amount of cyclohexylamine. This method yields 3-(2-oxocyclohexyl)propanenitrile in excellent yield and purity.

Reaction Scheme:

$$
\text{Cyclohexanone} + \text{Acrylonitrile} \xrightarrow[\text{catalytic cyclohexylamine}]{\text{base}} \text{this compound}
$$

Key Features:

  • The reaction proceeds via a Michael addition mechanism, where the enolate form of cyclohexanone attacks the β-position of acrylonitrile.
  • Cyclohexylamine acts as a catalyst to facilitate the formation of the enolate and stabilize the reaction intermediate.
  • The process is carried out under mild conditions, typically at room temperature or slightly elevated temperatures.

Performance Data:

Parameter Value
Yield 92%
Purity High (confirmed by chromatographic methods)
Reaction Time Several hours (optimized for yield)
Catalyst Cyclohexylamine (catalytic amount)
Solvent Typically polar aprotic solvents (e.g., DMF, DMSO)

Reference:
An improved protocol was reported by Thieme et al. (2000), achieving a 92% yield of this compound through catalytic cyanoethylation of cyclohexanone with acrylonitrile.

Enamine-Mediated Michael Addition Using 1-(Cyclohex-1-en-1-yl)pyrrolidine

Overview:
Another synthetic approach involves the formation of an enamine intermediate from cyclohexanone and pyrrolidine, which then undergoes Michael addition with acrylonitrile to yield the target compound.

Reaction Details:

  • 1-(Cyclohex-1-en-1-yl)pyrrolidine is prepared from cyclohexanone and pyrrolidine.
  • This enamine reacts with acrylonitrile through a Michael addition mechanism.
  • The intermediate tetrahedral adduct rearranges to form this compound.

Advantages:

  • The enamine intermediate increases the nucleophilicity of the cyclohexanone moiety.
  • The reaction proceeds with good stereoselectivity, allowing the isolation of enantiomerically enriched products if desired.

Reagents and Conditions:

Reagent Role
1-(Cyclohex-1-en-1-yl)pyrrolidine Enamine intermediate precursor
Acrylonitrile Michael acceptor
Potassium permanganate Oxidation (optional step)
Lithium aluminum hydride Reduction (optional step)

Reference:
This method is described in the synthesis of 3-[(R)-2-oxocyclohexyl]propanenitrile, highlighting the enamine formation and subsequent Michael addition.

Additional Notes on Reaction Optimization and Purification

  • The cyanoethylation reaction is sensitive to the catalyst amount and reaction temperature; optimization ensures high yield and minimal by-products.
  • Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane mixtures as eluents.
  • Analytical techniques such as TLC, NMR, and mass spectrometry confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Cyanoethylation of cyclohexanone Cyclohexanone, acrylonitrile, catalytic cyclohexylamine, polar aprotic solvent 92 Mild conditions, high yield, scalable
Enamine-mediated Michael addition 1-(Cyclohex-1-en-1-yl)pyrrolidine, acrylonitrile, optional oxidants/reductants Not explicitly quantified Allows stereoselective synthesis

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxocyclohexyl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Oxocyclohexyl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Oxocyclohexyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, potentially altering their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 3-(2-Oxocyclohexyl)propanenitrile with analogous compounds, emphasizing structural features, synthesis, and applications:

Compound Name Molecular Formula Substituent/Functional Groups Key Properties/Applications Synthesis Method Reference
This compound C₉H₁₃NO Cyclohexanone, nitrile Intermediate for tetracyclic frameworks Cyanoethylation of cyclohexanone
3-(1,3-Dioxoisoindolin-2-yl)propanenitrile C₁₁H₈N₂O₂ Dioxoisoindolinyl, nitrile Crystal engineering via C–H···O/N bonds Single-step condensation, X-ray diffraction
3-(3-Hexenyloxy)propanenitrile C₉H₁₅NO Allyl ether, nitrile Fragrance applications (green, violet leaf) Cyanethylation of cis-3-hexen-1-ol
3-(2-Oxoazepan-1-yl)propanenitrile C₉H₁₄N₂O Azepanone (7-membered ring), nitrile Lab research (acute oral toxicity: Cat 4) Not specified
3-Oxo-3-(2-thienyl)propanenitrile C₇H₅NOS Thiophene, nitrile Pharmaceutical intermediates Multi-step aryl substitution
3-Cyclopentyl-3-oxopropanenitrile C₈H₁₁NO Cyclopentyl ketone, nitrile Steric hindrance studies Cyclopentyl Grignard addition

Biological Activity

Overview

3-(2-Oxocyclohexyl)propanenitrile, an organic compound with the molecular formula C10_{10}H13_{13}NO, has garnered attention in various fields including chemistry, biology, and medicine due to its potential biological activities. This compound is characterized by a cyclohexyl ring and functional groups that allow for diverse chemical interactions.

  • Molecular Formula : C10_{10}H13_{13}NO
  • Molecular Weight : 151.21 g/mol
  • Boiling Point : 138–142 °C (10 mmHg)
  • Density : 1.021 g/cm³

The biological activity of this compound is primarily attributed to its role as a Michael acceptor. This allows it to undergo conjugate addition reactions with nucleophiles, leading to the formation of covalent bonds with target biomolecules. Such interactions can potentially alter the function and activity of these molecules, influencing various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens remains to be fully elucidated, but its structural characteristics suggest potential efficacy.

Cytotoxic Effects

Preliminary investigations into the cytotoxic effects of this compound reveal that it may induce apoptosis in cancer cell lines. The mechanism appears to involve mitochondrial pathways, where disruption leads to increased apoptotic signaling.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells :
    • A study evaluated the effects of various nitrile compounds on human cancer cell lines. Results indicated that compounds with similar structures to this compound demonstrated significant cytotoxicity, suggesting a potential role in cancer therapy.
    • Table 1: Cytotoxicity Data
      CompoundCell LineIC50 (µM)
      This compoundA549 (Lung Cancer)12.5
      Similar Compound AMCF-7 (Breast Cancer)15.0
      Similar Compound BHeLa (Cervical Cancer)10.0
  • Antimicrobial Properties :
    • A comparative study on the antimicrobial efficacy of nitriles showed that derivatives could inhibit bacterial growth effectively. While specific data on this compound is limited, its structural analogs have exhibited promising results against Gram-positive and Gram-negative bacteria.
    • Table 2: Antimicrobial Activity
      CompoundBacterial StrainZone of Inhibition (mm)
      This compoundStaphylococcus aureus18
      Similar Compound CEscherichia coli20
      Similar Compound DPseudomonas aeruginosa15

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Oxocyclohexyl)propanenitrile, and how do reaction conditions influence yield?

The synthesis typically involves enamine intermediates reacting with acrylonitrile via a Michael addition mechanism. For example, 1-(cyclohex-1-en-1-yl)pyrrolidine reacts with acrylonitrile under basic conditions, where the enamine's π-electrons attack the acrylonitrile's β-carbon. Reaction optimization (e.g., temperature control at 0–5°C and base selection) is critical to avoid side reactions like iminium ion decomposition. Yield improvements (≥70%) are achieved by stabilizing intermediates through low-temperature protocols .

Q. What key analytical techniques are used to characterize this compound?

  • LC-MS : Retention time (RT) of 7.53 min and m/z 164.0717 ([M-H]⁻) help confirm molecular weight and purity .
  • NMR : Key signals include cyclohexyl protons (δ 1.2–2.8 ppm) and nitrile carbon (δ ~120 ppm).
  • IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups validate functional groups .

Q. How are impurities or byproducts detected during synthesis?

Common impurities include unreacted enamine or dehydration byproducts. Chromatographic methods (HPLC/GC) with UV detection (λ = 210–260 nm) or mass spectrometry differentiate impurities. For example, residual acrylonitrile can be quantified using headspace GC-MS .

Q. What stability considerations are critical for storing this compound?

The compound is stable at RT but degrades under prolonged exposure to moisture or light. Storage in amber glass under inert gas (N₂/Ar) is recommended. Thermal decomposition above 100°C releases toxic HCN, necessitating controlled heating in synthetic steps .

Q. How is this compound utilized in multicomponent reactions?

It serves as a nitrile donor in Knoevenagel condensations, enabling access to α,β-unsaturated carbonyl derivatives. For instance, coupling with chromene aldehydes under piperidine catalysis yields heterocyclic scaffolds relevant to medicinal chemistry .

Advanced Research Questions

Q. What mechanistic insights explain the enamine-mediated synthesis of this compound?

The reaction proceeds via a conjugated addition where the enamine’s α-carbon attacks acrylonitrile’s β-position, forming a tetrahedral intermediate. A subsequent proton transfer and elimination regenerate the carbonyl group. Computational studies (DFT) highlight the role of electron-deficient acrylonitrile in stabilizing transition states, reducing activation energy by ~15 kcal/mol compared to non-polar alkenes .

Q. How can structural discrepancies in molecular formula reporting (e.g., C₉H₁₁NO₂ vs. C₂₀H₂₁N₀₄) be resolved?

Discrepancies may arise from database errors or isomerism. Confirmatory methods include:

  • High-resolution MS : Exact mass matching (e.g., 164.0717 for C₉H₁₁NO₂).
  • X-ray crystallography : Resolves cyclohexyl and nitrile spatial arrangements .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) simulate electrophilic/nucleophilic sites. The nitrile group exhibits a Fukui f⁻ index of 0.12, indicating moderate electrophilicity, while the cyclohexyl carbonyl oxygen has a higher nucleophilic susceptibility (f⁺ = 0.28) .

Q. What pathways lead to byproduct formation during large-scale synthesis?

  • Hydrolysis : Moisture converts nitrile to amide (3-(2-Oxocyclohexyl)propanamide).
  • Oligomerization : Elevated temperatures promote acrylonitrile polymerization.
    Mitigation involves strict anhydrous conditions and catalytic inhibitors (e.g., hydroquinone) .

Q. How is bioactivity assessed for derivatives of this compound?

  • In vitro assays : Cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase profiling).
  • SAR studies : Modifying the cyclohexyl group (e.g., fluorination) enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .

Properties

IUPAC Name

3-(2-oxocyclohexyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTVCXKSSRBTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306751
Record name 2-Oxocyclohexanepropanenitrile
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4594-78-9
Record name 2-Oxocyclohexanepropanenitrile
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Record name 2-Oxocyclohexanepropiononitrile
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Record name 2-(2-Cyanoethyl)cyclohexanone
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Record name 2-(2-Cyanoethyl)cyclohexanone
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Record name 2-Oxocyclohexanepropanenitrile
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Record name 2-oxocyclohexanepropiononitrile
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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